![molecular formula C10H16N2O2S B1299349 N-(5-methylpyridin-2-yl)butane-1-sulfonamide CAS No. 785792-37-2](/img/structure/B1299349.png)
N-(5-methylpyridin-2-yl)butane-1-sulfonamide
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Overview
Description
The compound "N-(5-methylpyridin-2-yl)butane-1-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss various sulfonamide compounds and their synthesis, properties, and applications, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted sulfonamides . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic and analytical techniques. For example, the paper on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide describes the use of FTIR, NMR, and X-ray diffraction to characterize the compound . Density Functional Theory (DFT) calculations can also provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a variety of chemical reactions. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones is an example of the reactivity of these compounds . Additionally, the reactions of N-sulfonylalkylamines with ynamines to form various S,N-heterocycles demonstrate the versatility of sulfonamides in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their structure. Ionic liquids and solid electrolytes based on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts exhibit low melting points and high electrochemical windows, indicating their potential use in electrochemical applications . The thermophysical characteristics of these salts, such as solid-solid transitions and plastic crystal phases, are also of interest .
Mechanism of Action
The mechanism of action of sulfonamides, which “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” belongs to, involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
Future Directions
The future directions for “N-(5-methylpyridin-2-yl)butane-1-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Similar studies could be conducted on “this compound” to explore its potential applications.
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-4-7-15(13,14)12-10-6-5-9(2)8-11-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDFUQFETWBRAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366504 |
Source
|
Record name | AG-H-15263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
785792-37-2 |
Source
|
Record name | AG-H-15263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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